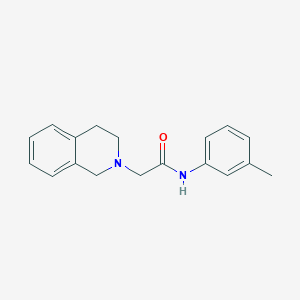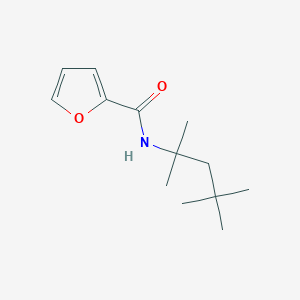
methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate, also known as Br-MPA, is a synthetic organic compound that belongs to the family of cyanoacrylate adhesives. Br-MPA is widely used in scientific research as a tool for labeling and imaging biological molecules due to its unique properties.
作用机制
The mechanism of action of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate is based on the principle of covalent labeling. This compound contains a cyanoacrylate group that can undergo a nucleophilic addition reaction with biomolecules containing nucleophiles such as amines, thiols, and hydroxyls. The covalent bond formed between this compound and the biomolecule is stable and irreversible, allowing for long-term imaging and tracking of the labeled biomolecule.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues at low concentrations. However, at high concentrations, this compound can induce cytotoxicity and apoptosis in cells, making it important to use caution when working with high concentrations of this compound.
实验室实验的优点和局限性
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has several advantages over other labeling agents such as fluorescent proteins and organic dyes. This compound is small in size, allowing for efficient labeling of biomolecules without interfering with their function. This compound is also highly photostable, allowing for long-term imaging of labeled biomolecules. However, this compound has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency.
未来方向
There are several future directions for the use of methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate in scientific research. One direction is the development of new conjugation strategies that can improve the labeling efficiency and specificity of this compound. Another direction is the application of this compound in the study of protein-protein interactions and protein dynamics. Additionally, the use of this compound in the development of new diagnostic and therapeutic agents for diseases such as cancer and Alzheimer's disease is an area of active research.
合成方法
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate can be synthesized through a simple one-step reaction between 5-bromo-2-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of this compound as a yellowish liquid with a characteristic odor.
科学研究应用
Methyl 3-(5-bromo-2-methoxyphenyl)-2-cyanoacrylate has been widely used in scientific research as a fluorescent labeling agent for biological molecules such as proteins, nucleic acids, and carbohydrates. This compound can be conjugated to biomolecules through a nucleophilic addition reaction, resulting in the formation of a covalent bond between the this compound and the biomolecule. The fluorescent properties of this compound allow for the visualization and tracking of biomolecules in live cells and tissues, making it a valuable tool for studying biological processes.
属性
IUPAC Name |
methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOJHPNDXHIIP-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)


